![molecular formula C16H13N3O4 B2557325 2-[(2E)-3-(3-nitrophenyl)prop-2-enoylamino]benzamide CAS No. 188544-09-4](/img/structure/B2557325.png)

2-[(2E)-3-(3-nitrophenyl)prop-2-enoylamino]benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

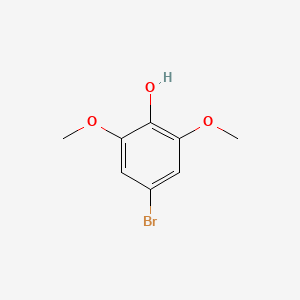

The compound “2-[(2E)-3-(3-nitrophenyl)prop-2-enoylamino]benzamide” is a chemical substance with the molecular formula C16H13N3O4 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the linear formula C16H13N3O4 . The average mass of the molecule is 311.292 Da, and the monoisotopic mass is 311.090607 Da .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” are not explicitly mentioned in the available resources. The molecular weight of the compound is 192.176 .Applications De Recherche Scientifique

Crystal Structure Analysis :

- The crystal structure of 2-Nitro-N-(4-nitrophenyl)benzamide, a compound similar to the one , was analyzed. It was found to crystallize in the orthorhombic space group, with specific unit cell dimensions and angles between aromatic rings. This type of structural information is crucial for understanding the physical properties of such compounds (Saeed, Hussain, & Flörke, 2008).

Synthesis and Biological Activity :

- A study on the synthesis of 2-Benzoylamino-N-phenyl-benzamide derivatives showed that these compounds can be synthesized using environmentally benign catalysts under microwave irradiations at solvent-free conditions. These derivatives exhibited significant antibacterial and antifungal activities, highlighting their potential use in medical and pharmaceutical research (Ighilahriz-Boubchir et al., 2017).

Antiproliferative Activity :

- A series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides were synthesized and evaluated for their antiproliferative activity against various cancer cell lines. These compounds were found to act as antitubulin agents, indicating their potential in cancer treatment research (Raffa et al., 2011).

Corrosion Inhibition :

- The corrosion inhibition studies of N-Phenyl-benzamide derivatives on mild steel in acidic conditions demonstrated that electron-withdrawing and releasing substituents significantly affect their inhibition behavior. This suggests the utility of such compounds in industrial applications, particularly in corrosion protection (Mishra et al., 2018).

Colorimetric Detection of Cyanide :

- N-nitrophenyl benzamide derivatives were developed as chemosensors for cyanide detection in aqueous environments, exploiting cyanide's affinity towards the acyl carbonyl carbon. This indicates potential applications in environmental monitoring and safety (Sun, Wang, & Guo, 2009).

Electrochemical Analysis :

- The electrochemical behaviors of nitro-substituted benzamides were investigated, revealing their potential as prodrug candidates for nitroreductase-based cancer therapy. This provides insights into their application in developing new therapeutic agents (Sağlam et al., 2018).

Safety and Hazards

Propriétés

IUPAC Name |

2-[[(E)-3-(3-nitrophenyl)prop-2-enoyl]amino]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O4/c17-16(21)13-6-1-2-7-14(13)18-15(20)9-8-11-4-3-5-12(10-11)19(22)23/h1-10H,(H2,17,21)(H,18,20)/b9-8+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIPQJMMUCYHTME-CMDGGOBGSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)N)NC(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C(=O)N)NC(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-(3,4-dimethylphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N,N-dimethyl-3-oxobutanamide](/img/structure/B2557245.png)

![3-[1-(4-Isopropylamino-phenyl)-piperidin-4-YL]-propan-1-OL](/img/structure/B2557248.png)

![4-(4-Methoxyphenoxy)-1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidine](/img/structure/B2557250.png)

![N-{2-[(mesitylmethyl)sulfanyl]-2-methylpropyl}-2-(trifluoromethyl)benzenecarboxamide](/img/structure/B2557252.png)

![1-(4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-4-tosylbutan-1-one](/img/structure/B2557254.png)

![N-(3-chlorophenyl)-2-(5-(3-fluorobenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)acetamide](/img/structure/B2557255.png)

![(4E)-4-(dimethylaminomethylidene)-2-[4-(trifluoromethoxy)phenyl]-5-(trifluoromethyl)pyrazol-3-one](/img/structure/B2557259.png)

![Tricyclo[2.2.1.02,6]heptan-1-ylmethanamine hydrochloride](/img/structure/B2557261.png)